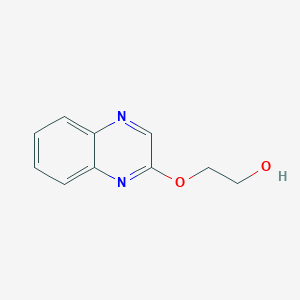

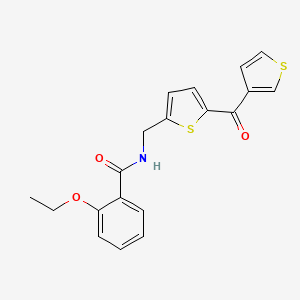

2-(2-Quinoxalinyloxy)-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Quinoxalinyloxy)-1-ethanol” is a chemical compound that is part of the quinoxaline family . Quinoxaline is a fused heterocycle system of a benzene ring and pyrazine ring . It has earned considerable attention due to its importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied . The most widely used method for the synthesis of indeno[1,2-b] quinoxalinone involves the condensation reaction of ninhydrin with 1,2-phenylenediamines in EtOH/MeOH at room temperature . Another method involves the reaction of 1- (2-aminophenyl)pyrroles with a substituted aldehyde in acetic acid and methanol as solvent .Chemical Reactions Analysis

Quinoxaline participates in various chemical reactions. For example, 2-Quinoxalinol participates in direct dehydrative cross-coupling of 2-quinoxalinone with p-tolylacetylene via Pd/Cu-catalyzed phosphonium coupling .科学的研究の応用

Antifungal and Antibacterial Agent

Quinoxalines, including “2-(2-Quinoxalinyloxy)-1-ethanol”, have been found to have prominent antifungal and antibacterial effects . This makes them important biological agents in the fight against various fungal and bacterial infections.

Antiviral Agent

In addition to their antifungal and antibacterial properties, quinoxalines also exhibit antiviral properties . This makes them a potential candidate for the development of new antiviral drugs.

Antimicrobial Agent

Quinoxalines have been found to have significant antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs, which could be particularly useful in the fight against drug-resistant microbes.

Anticancer Agent

Quinoxaline derivatives have been used as anticancer agents . They have been found to be effective in inhibiting the growth of cancerous cells, making them a potential candidate for the development of new anticancer drugs.

Anticonvulsant Agent

Quinoxalines have also been found to have anticonvulsant properties . This suggests that they could be used in the treatment of conditions such as epilepsy.

Anti-inflammatory Agent

Quinoxalines have been found to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions such as arthritis and other inflammatory diseases.

Antidiabetic Agent

Quinoxalines have been found to have antidiabetic properties . This suggests that they could be used in the treatment of diabetes.

Antioxidant Agent

Quinoxalines have been found to have antioxidant properties . This suggests that they could be used in the prevention of oxidative stress-related diseases.

将来の方向性

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

作用機序

Target of Action

Quinoxaline derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-tb, antimalarial, antiviral, anti-hiv, and many other uses . This suggests that 2-(2-Quinoxalinyloxy)-1-ethanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that 2-(2-Quinoxalinyloxy)-1-ethanol may influence multiple biochemical pathways.

Pharmacokinetics

Quinoxaline is a low-melting solid (29–30 °c), soluble in water, and a weak base (pka = 056) , which may influence its bioavailability.

Result of Action

Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that 2-(2-Quinoxalinyloxy)-1-ethanol may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the application of certain herbicides, which include quinoxaline derivatives, has been shown to influence the activities of phosphate-solubilizing microorganisms in soil . This suggests that environmental factors may play a role in the action of 2-(2-Quinoxalinyloxy)-1-ethanol.

特性

IUPAC Name |

2-quinoxalin-2-yloxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-5-6-14-10-7-11-8-3-1-2-4-9(8)12-10/h1-4,7,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNJZUJVAAKIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)

![1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2637875.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2637876.png)

![3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2637883.png)

![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2637884.png)

![N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2637886.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylbenzamide](/img/structure/B2637889.png)

![(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2637890.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2637895.png)